

A Comparative Guide to the Stability of Disodium Pamoate Monohydrate Under Stress Conditions

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Compound of Interest

Compound Name: Disodium pamoate monohydrate

Cat. No.: B1493897

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of **disodium pamoate monohydrate** under various stress conditions. The information presented herein is essential for researchers and drug development professionals involved in the formulation and quality control of pharmaceutical products containing this active pharmaceutical ingredient (API) counter-ion. The guide details experimental protocols for stress testing and presents a comparative analysis of the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.

Introduction

Disodium pamoate monohydrate, the salt of pamoic acid, is frequently used in pharmaceutical formulations to form stable, poorly soluble salts of basic drugs, thereby enabling sustained-release preparations.[1][2] Understanding its intrinsic stability under stress conditions is a critical aspect of drug development, as mandated by regulatory bodies like the EMA and outlined in ICH guidelines.[3][4] Forced degradation studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1]

Comparative Stability Analysis

The stability of **disodium pamoate monohydrate** was evaluated under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the hypothetical quantitative data from forced degradation studies. High-Performance Liquid Chromatography (HPLC) was the primary analytical technique used for the quantification of **disodium pamoate monohydrate** and its degradation products.

Table 1: Summary of Forced Degradation Studies of **Disodium Pamoate Monohydrate**

Stress Condition	Parameters	Exposure Time	Assay of Disodium Pamoate (%)	Major Degradation Product (%)	Remarks
Acid Hydrolysis	0.1 N HCl	24 hours	92.5	4.8	Significant degradation observed.
Base Hydrolysis	0.1 N NaOH	24 hours	88.2	8.1	More susceptible to base-catalyzed hydrolysis.
Oxidative	3% H ₂ O ₂	24 hours	95.1	2.3	Moderate degradation.
Thermal	80°C	48 hours	98.6	0.9	Relatively stable at elevated temperatures.
Photolytic	ICH Q1B Option 2	-	97.3	1.5	Shows some sensitivity to light exposure.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative stability profile.

Thermal Analysis

Thermal analysis provides insights into the physical stability of the compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques in this assessment.

Table 2: Thermal Analysis Data for Pamoic Acid

Analysis Type	Observation	Temperature (°C)	Interpretation
TGA	Onset of weight loss	> 300	Pamoic acid is thermally stable up to high temperatures. [5]
DSC	Endothermic peak	~300	Corresponds to melting/decomposition. [5]

Note: This data is for pamoic acid and serves as a reference. The monohydrate salt would be expected to show an initial weight loss corresponding to the loss of water.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.

- Instrumentation: HPLC system with a UV/PDA detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 6.8) and an organic solvent (e.g., acetonitrile).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of disodium pamoate.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the analytical method.

- Acid Hydrolysis: Dissolve **disodium pamoate monohydrate** in 0.1 N Hydrochloric acid and keep at 60°C for 24 hours.
- Base Hydrolysis: Dissolve **disodium pamoate monohydrate** in 0.1 N Sodium Hydroxide and keep at 60°C for 24 hours.
- Oxidative Degradation: Treat a solution of **disodium pamoate monohydrate** with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid powder of **disodium pamoate monohydrate** to a temperature of 80°C for 48 hours in a hot air oven.
- Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.^[6] A control sample should be kept in the dark.

Thermal Analysis Protocols

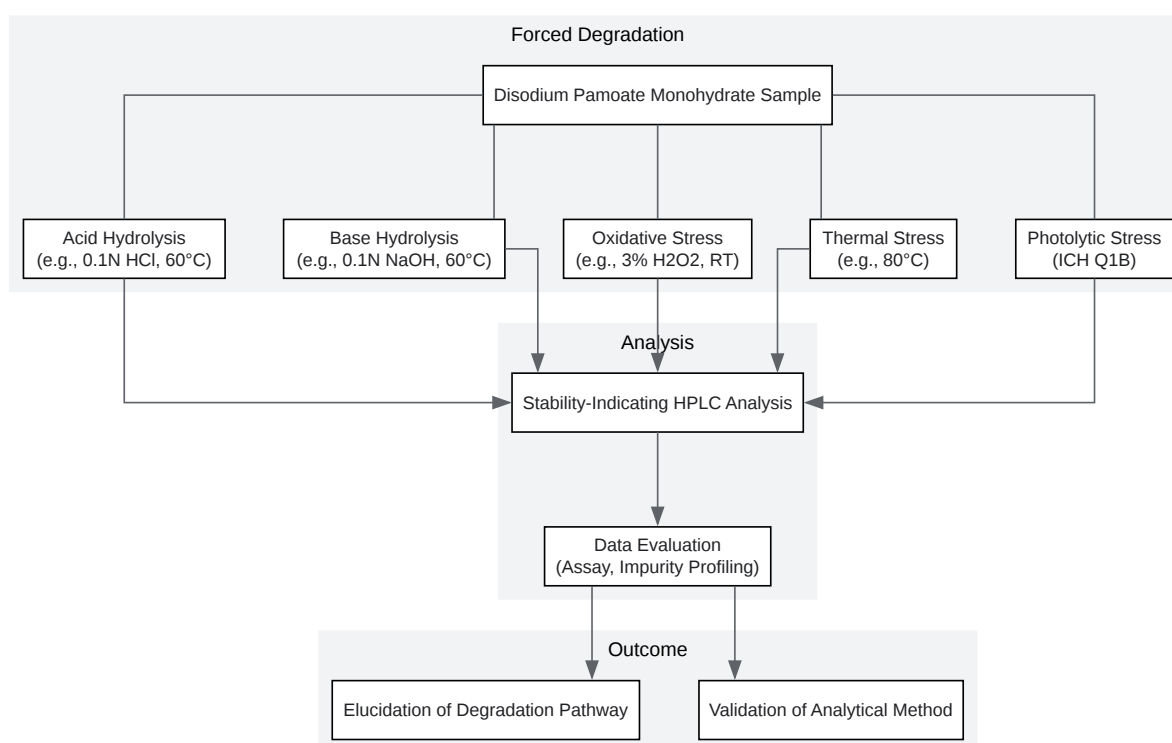
- Thermogravimetric Analysis (TGA): Heat a sample of **disodium pamoate monohydrate** from ambient temperature to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere to determine weight loss as a function of temperature.^[7]

- Differential Scanning Calorimetry (DSC): Heat a sample from ambient temperature to above its melting/decomposition point at a controlled rate (e.g., 10°C/min) to measure the heat flow and identify thermal events.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a forced degradation study and developing a stability-indicating method.

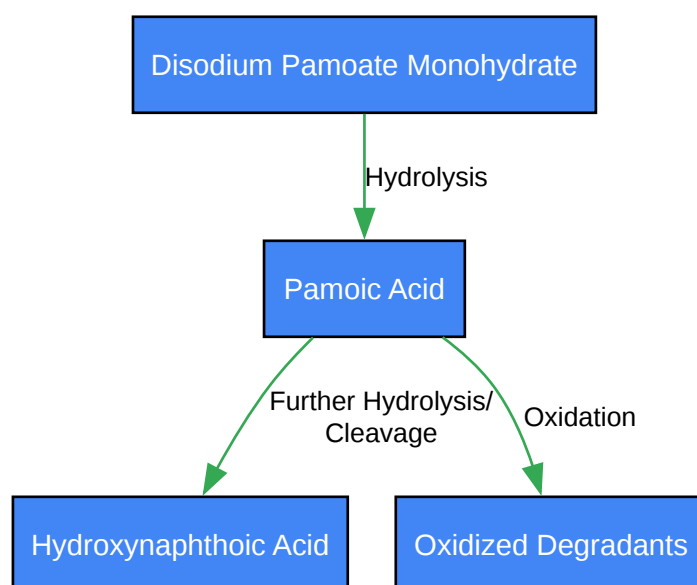


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Caption: Workflow for Forced Degradation Studies.

Degradation Pathway of Pamoic Acid Moiety (Hypothetical)

This diagram illustrates a hypothetical degradation pathway for the pamoic acid moiety under hydrolytic and oxidative stress, leading to the formation of smaller aromatic compounds.



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Caption: Hypothetical Degradation Pathway.

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